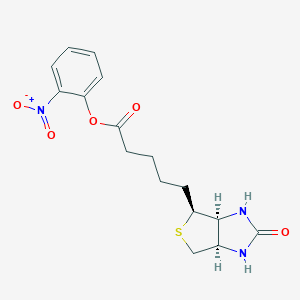

D-(+)Biotin 2-nitrophenyl ester

Description

Contextualizing Biotin (B1667282) and its Derivatives in Advanced Chemical Biology

Biotin, also known as vitamin B7, is a water-soluble vitamin that acts as an essential coenzyme for carboxylase enzymes in various metabolic pathways, including the synthesis of fatty acids and amino acids. thermofisher.comwikipedia.org Beyond its physiological role, biotin has become an indispensable tool in biotechnology and chemical biology. This utility stems from the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is one of the strongest known biological interactions (Kd ≈ 10-15 M). thermofisher.comabpbio.com

Researchers have harnessed this high-affinity interaction for numerous applications, including purification, detection, and immobilization of proteins, nucleic acids, and other biomolecules. thermofisher.comabpbio.com The structure of biotin features a valeric acid side chain that can be chemically modified without disrupting its ability to bind to avidin or streptavidin. thermofisher.com This allows for the synthesis of a wide array of biotin derivatives, known as biotinylation reagents, which are designed to react with specific functional groups on target molecules. thermofisher.comthermofisher.com These reagents typically consist of the biotin moiety, a spacer arm of varying length, and a reactive group that forms a stable covalent bond with the target. thermofisher.com The small size of the biotin label itself rarely interferes with the function of the molecule it is attached to, making it an ideal tag for sensitive biological assays. abpbio.com

Rationale for Utilizing Activated Esters in Bioconjugation and Synthetic Chemistry

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, via a stable covalent bond. thermofisher.com A primary goal in bioconjugation is to label biomolecules like proteins with tags (such as biotin or fluorescent dyes) for detection or purification. The most commonly targeted functional groups on proteins for this purpose are primary amines (–NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com Due to their typical location on the protein surface, these amines are readily accessible for conjugation. thermofisher.com

To create a stable link with these primary amines, researchers employ reagents with specific reactive groups. Activated esters are a prominent class of such reagents, designed for efficient acylation of amines to form highly stable amide bonds. nih.govlumiprobe.com The "activation" of the ester involves attaching an electron-withdrawing group to the oxygen atom of the ester. This group, known as a good "leaving group," makes the adjacent carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the amine.

Common types of activated esters used in bioconjugation include N-hydroxysuccinimide (NHS) esters and nitrophenyl esters. thermofisher.comnih.gov The reaction with a primary amine proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a stable amide bond and release the leaving group (e.g., 2-nitrophenol). mdpi.com While NHS esters are widely used, nitrophenyl esters offer distinct properties. For instance, biotin p-nitrophenyl ester has been shown to have greater solubility in common solvents and higher reactivity compared to its NHS ester counterpart in certain applications like solid-phase peptide synthesis. researchgate.netadipogen.comresearchgate.net

Scope and Significance of D-(+)Biotin 2-Nitrophenyl Ester in Contemporary Research

D-(+)-Biotin 2-nitrophenyl ester is a specific biotinylation reagent that leverages the reactivity of a nitrophenyl ester for the covalent labeling of biomolecules. cymitquimica.com The 2-nitrophenyl group serves as an effective leaving group, facilitating the reaction with primary amines on proteins and peptides to attach the biotin tag. researchgate.netcymitquimica.com Its chemical structure is designed for utility in organic solvents and for specific applications where its reactivity profile is advantageous. cymitquimica.com

This compound is a valuable tool in research for creating biotinylated probes. Biotin-labeled peptides and proteins are used in a vast range of biochemical assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and affinity chromatography. researchgate.net Research has demonstrated the utility of biotin nitrophenyl esters in the solid-phase synthesis of peptides, where they can be used to efficiently label peptides directly on the solid support. researchgate.netresearchgate.net Studies have also employed reagents like biotin p-nitrophenyl ester to investigate the differential reactivity of amino acid side chains, revealing that in addition to primary amines, other residues like serine, tyrosine, and arginine can be acylated under certain conditions. nih.gov The defined reactivity and structural properties of D-(+)-Biotin 2-nitrophenyl ester make it a significant reagent for researchers developing specific bioconjugates for advanced diagnostic and analytical applications.

Data Table: Chemical Properties of D-(+)-Biotin 2-Nitrophenyl Ester

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₉N₃O₅S | cymitquimica.com |

| Molecular Weight | 365.4 g/mol | cymitquimica.com |

| Common Name | D-(+)-Biotin 2-nitrophenyl ester | cymitquimica.com |

| Synonym | Biotin-ONp (ortho-nitrophenyl ester) | researchgate.net |

| CAS Number | 131303-71-4 | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYXYRBHNYQRB-XEGUGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for D + Biotin 2 Nitrophenyl Ester

Established Synthetic Routes to D-(+)Biotin 2-Nitrophenyl Ester

The primary route for synthesizing this compound relies on the activation of the carboxylic acid group of biotin (B1667282) to facilitate esterification with 2-nitrophenol (B165410).

Carbodiimide-Mediated Esterification Protocols

The most prevalent method for synthesizing this compound is the Steglich esterification, a mild and efficient reaction that utilizes a carbodiimide (B86325) coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and an acyl-transfer catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org

The reaction mechanism proceeds through several key steps. First, the carboxylic acid of D-(+)-Biotin reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. The catalyst, DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org This intermediate is not prone to the side reactions that can affect the O-acylisourea, such as rearrangement to an N-acylurea. wikipedia.org Finally, the 2-nitrophenol attacks the acylpyridinium salt, leading to the formation of the desired D-(+)-Biotin 2-nitrophenyl ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

Comparative Analysis with Other Biotin Activated Esters in Synthesis

The utility of this compound as a biotinylating agent is best understood by comparing it with other common activated esters, particularly those derived from N-hydroxysuccinimide (NHS).

Contrasting this compound with N-Hydroxysuccinimide Esters

Biotin N-hydroxysuccinimide ester (Biotin-NHS) is one of the most widely used reagents for labeling proteins and other molecules with primary or secondary amino groups. igem.org The synthesis of Biotin-NHS also typically employs a carbodiimide coupling procedure, reacting biotin with N-hydroxysuccinimide. igem.org

The primary difference in their synthetic utility lies in their reactivity. Nitrophenyl esters, including the 2-nitro and 4-nitro isomers, are generally considered more reactive than NHS esters. chemodex.com The electron-withdrawing nitro group on the phenyl ring makes the ester a better leaving group, thus accelerating the rate of nucleophilic acyl substitution when reacting with amines. cymitquimica.com This increased reactivity can be advantageous in achieving faster and more efficient conjugation.

Advantages and Limitations of the 2-Nitrophenyl Ester Moiety in Synthetic Yields

The choice between a nitrophenyl ester and an NHS ester often depends on the specific application and the substrate being labeled.

Advantages:

Higher Reactivity : The enhanced electrophilicity of the carbonyl carbon in nitrophenyl esters can lead to higher reaction rates and potentially higher yields, especially with less nucleophilic amines or when short reaction times are required. chemodex.com

Solubility : Some studies suggest that biotin p-nitrophenyl ester offers greater solubility in organic solvents compared to Biotin-NHS, which can be a practical advantage in the synthesis and purification processes. chemodex.com

Limitations:

Hydrolysis : The high reactivity of nitrophenyl esters also makes them more susceptible to hydrolysis in aqueous or protic environments. This requires careful control of reaction conditions, particularly moisture, to prevent the loss of the reagent and ensure high conjugation yields.

Side Reactions : While the 2-nitrophenyl ester is a potent acylating agent, its high reactivity can sometimes lead to less selectivity if multiple nucleophilic sites are present on the target molecule.

Table 2: Comparative Properties of Biotin Activated Esters in Synthesis

| Feature | This compound | D-(+)Biotin N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Leaving Group | 2-Nitrophenoxide | N-Hydroxysuccinimide |

| Relative Reactivity | Higher; enhanced by the electron-withdrawing nitro group. chemodex.com | Lower, but still highly effective for amine coupling. igem.org |

| Susceptibility to Hydrolysis | Higher; requires stringent anhydrous conditions for optimal yield. | Lower; relatively more stable in aqueous buffers for short periods. |

| Typical Application | Solid-phase peptide synthesis, synthesis of complex conjugates where high reactivity is beneficial. chemodex.com | Aqueous-phase protein labeling, bioconjugation to primary amines. igem.org |

Synthesis of Advanced this compound Conjugates for Research Applications

The reactivity of this compound makes it a valuable reagent for synthesizing a variety of advanced molecular probes and conjugates. It serves as a key building block for introducing the biotin moiety onto complex molecules. For instance, the related p-nitrophenyl ester has been used as a starting material in attempts to synthesize arsenic-biotin conjugates for identifying arsenic-binding proteins. nih.gov

In another application, biotin p-nitrophenyl ester is used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemodex.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis involves using the activated biotin ester to attach the biotin handle to a linker, which is then connected to a ligand for the target protein. chemodex.com

Furthermore, activated biotin esters are employed in the solid-phase synthesis of biotinylated oligonucleotides and peptides. as-1.co.jp The ester can be reacted with an amino-functionalized linker attached to the solid support or the growing chain, efficiently incorporating the biotin tag for subsequent purification or detection using avidin (B1170675) or streptavidin. The synthesis of biotinylated antiangiogenic drugs has also been explored, using a reactive para-nitrophenyl (B135317) ester to couple biotin to a scaffold molecule. acs.org These examples underscore the versatility of biotin nitrophenyl esters in creating sophisticated tools for chemical biology and biomedical research.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| D-(+)-Biotin |

| D-(+)-Biotin 2-nitrophenyl ester |

| D-(+)-Biotin N-hydroxysuccinimide ester |

| 2-Nitrophenol |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Dicyclohexylurea (DCU) |

| N-Hydroxysuccinimide (NHS) |

| D-(+)-Biotin p-nitrophenyl ester |

| p-Aminophenylarsine oxide |

| Arsenic-biotin conjugate |

Incorporation of Linkers and Spacer Arms for Tailored Bioconjugation

The utility of D-(+)-Biotin 2-nitrophenyl ester as a biotinylation reagent is significantly enhanced through the incorporation of linkers and spacer arms. The 2-nitrophenyl ester group is a reactive moiety that facilitates the covalent attachment of the biotin molecule to nucleophiles, particularly the primary amines found in proteins and peptides. cymitquimica.comthermofisher.com This process, known as bioconjugation, is fundamental to numerous detection and purification assays, such as ELISA and Western blotting. chemimpex.com The linker or spacer arm is a chemical bridge inserted between the biotin and its reactive ester, designed to modulate the properties of the final conjugate.

The length and chemical nature of the spacer arm are critical variables. For instance, in the context of incorporating biotinylated nucleotides into DNA using polymerases, the linker length can influence both the efficiency of the enzymatic incorporation and the subsequent interaction between biotin and its binding partners, avidin or streptavidin. interchim.fr Generally, a longer spacer arm can alleviate steric hindrance, allowing the bulky avidin or streptavidin protein to bind to the biotin moiety without being obstructed by the target biomolecule.

Furthermore, linkers can be designed to be "cleavable," allowing for the release of the biotinylated molecule after its capture. This is particularly advantageous in applications like affinity purification for proteomics, where the captured proteins need to be recovered for subsequent analysis by mass spectrometry. nih.gov Cleavable linkers often consist of five components: a reactive group, a spacer, the cleavable moiety, another spacer, and the biotin tag. nih.gov Various cleavage strategies can be employed, triggered by specific chemical or physical cues. nih.gov

Interactive Table: Examples of Cleavable Linker Chemistries for Biotin Probes

| Cleavable Moiety | Cleavage Condition | Reference |

|---|---|---|

| Disulfide Bond | Reducing agents (e.g., DTT, TCEP) | nih.gov |

| Diazobenzene | Sodium Dithionite (Na₂S₂O₄) | nih.gov |

| o-Nitrobenzyl | UV Irradiation (Photolysis) | nih.govresearchgate.net |

| Silyl Ether | Acid or Fluoride Ions | nih.gov |

The use of a p-nitrophenyl ester of biotin has also been described as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemodex.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. chemodex.com In this context, the biotin-linker portion serves to engage one part of the system, demonstrating the modular utility of such pre-activated biotin derivatives. chemodex.com

Stereoselective Synthesis Approaches for D-(+)Biotin Ester Derivatives

The synthesis of D-(+)-Biotin and its derivatives is a significant challenge in organic chemistry due to the presence of three contiguous stereocenters on the tetrahydrothiophene (B86538) ring, two of which are in a cis configuration. Ensuring the correct stereochemistry is paramount, as only the D-(+)-enantiomer possesses full biological activity. The synthesis of the 2-nitrophenyl ester derivative involves two main stages: the stereoselective construction of the D-(+)-biotin core, followed by the esterification of its carboxylic acid side chain.

Numerous strategies have been developed for the stereoselective synthesis of the biotin core. These methods often rely on chiral pool synthesis, starting from readily available chiral molecules, or on asymmetric reactions that introduce the desired stereochemistry.

Another successful strategy involves the enzymatic asymmetric hydrolysis of a meso-diester (Dimethyl cis-1,3-Dibenzyl-2-imidazolidine-4,5-dicarboxyate). nih.gov An esterase identified from Microbacterium chocolatum (EstSIT01) was shown to hydrolyze the meso-diester to the desired (4S, 5R)-monomethyl ester with over 99% yield and 99% enantiomeric excess (e.e.). nih.gov This chiral monoester is a crucial intermediate for the synthesis of D-biotin. nih.gov This enzymatic method represents an environmentally friendly alternative to traditional chemical resolutions. nih.gov

Other stereoselective methods reported include:

Sharpless Asymmetric Dihydroxylation : This method has been used to establish the key stereocenters of D-(+)-biotin starting from an achiral cyclohexanone (B45756) derivative. researchgate.net

Chiral Building Blocks : Syntheses have been accomplished starting from D-glucosamine or L-aspartic acid, using their inherent chirality to guide the formation of the biotin stereocenters. researchgate.net

Resolution of Racemates : Older methods involved the synthesis of a racemic intermediate, followed by resolution using a chiral agent, such as pseudoephedrine, to isolate the desired enantiomer. google.com

Once the D-(+)-biotin core with its valeric acid side chain is synthesized, the final step is the formation of the 2-nitrophenyl ester. This is typically achieved through a standard esterification reaction. The carboxylic acid of D-(+)-biotin is activated, often by conversion to an acid chloride or by using a coupling agent, and then reacted with 2-nitrophenol to form the target ester. This final step does not typically affect the established stereocenters of the biotin molecule. The resulting this compound is a valuable reagent for the solid-phase synthesis of biotinylated oligonucleotides and other bioconjugation applications. as-1.co.jp

Interactive Table: Comparison of Stereoselective Synthesis Strategies for the D-(+)-Biotin Core

| Synthetic Strategy | Starting Material | Key Stereochemical Step | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | L-Cystine | DBU-catalyzed isomerization of a bicyclic intermediate | rsc.org |

| Enzymatic Desymmetrization | Meso-dimethyl ester | Stereoselective hydrolysis by EstSIT01 esterase | nih.gov |

| Asymmetric Synthesis | (E)-ethyl 3-(2-chlorocyclohex-1-en-1-yl)acrylate | Sharpless asymmetric dihydroxylation | researchgate.net |

| Chiral Pool Synthesis | D-Glucosamine | Acyliminium chemistry | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of D + Biotin 2 Nitrophenyl Ester

Nucleophilic Acyl Substitution Mechanisms in Amidation and Esterification

The formation of an amide bond by reacting D-(+)-Biotin 2-nitrophenyl ester with a primary or secondary amine is a thermodynamically favorable process. The reaction proceeds efficiently due to the high reactivity of the activated ester and the formation of a very stable amide linkage. unimi.it The reaction is generally considered irreversible because the resulting amide is significantly less reactive than the starting nitrophenyl ester. youtube.com

The kinetics of this amidation are rapid, particularly with amine nucleophiles. For instance, p-nitrophenyl esters, which are structurally similar, undergo rapid acylation of amines like benzylamine, achieving high yields in short reaction times at room temperature. rsc.org The rate of the reaction is dependent on the concentration of both the biotin (B1667282) ester and the nucleophile. While specific kinetic data for D-(+)-Biotin 2-nitrophenyl ester is not extensively documented in publicly available literature, the principles of nucleophilic acyl substitution suggest that the reaction rate is influenced by the nucleophilicity of the attacking amine and the stability of the leaving group. The ortho-nitro group on the phenyl ring enhances the leaving group's ability to stabilize the negative charge, thereby accelerating the rate-determining step of the reaction.

Control experiments with related compounds have shown that the presence of the nitro group is crucial for activating the ester toward rearrangement and subsequent amidation. nih.gov In the absence of the ortho-nitro functionality, the formation of an activated ester intermediate does not occur under similar conditions. nih.gov

The efficiency of biotinylation using D-(+)-Biotin 2-nitrophenyl ester is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophile Strength: The reactivity generally correlates with the nucleophilicity of the attacking species. Primary amines are highly effective nucleophiles for this reaction, readily attacking the activated carbonyl to form stable amide bonds. researchgate.netacs.org Other nucleophiles such as hydrazides and, to a lesser extent, primary hydroxyl groups can also react. mdpi.com The reactivity of various nucleophiles generally follows the order: primary amines > hydrazides > hydroxyls.

Steric Hindrance: Steric bulk on the nucleophile can hinder its approach to the carbonyl carbon, slowing the reaction rate. Less sterically hindered amines will typically react more efficiently than bulky ones.

Leaving Group: The 2-nitrophenoxide is a good leaving group, making the reaction efficient. Its stability is enhanced by the electron-withdrawing nitro group. In comparative studies of activated esters for acylation reactions, p-nitrophenyl (PNP) esters were found to be remarkably stable in solution and demonstrated favorable acylation kinetics, superior to other activated esters like TFP (2,3,5,6-tetrafluorophenyl) esters under certain conditions. rsc.org

pH and Catalysis: The reaction is often carried out in the presence of a non-nucleophilic base, which can deprotonate the nucleophile (if it is an alcohol or thiol) or the ammonium (B1175870) ion formed after the initial attack of an amine, shifting the equilibrium toward the products. sci-hub.se Pyridine vapor has been used as a catalyst for the reaction of biotinylated compounds with isocyanate surfaces. mdpi.com

| Nucleophile Type | General Reactivity | Product | Relevant Factors |

|---|---|---|---|

| Primary Amine (R-NH₂) | High | Amide | Highly nucleophilic; reaction is efficient and widely used for biotinylating proteins on lysine (B10760008) residues. researchgate.net |

| Hydrazide (R-NHNH₂) | Moderate to High | Hydrazide-amide | Considered effective nucleophiles for reaction with isocyanate-functionalized surfaces. mdpi.com |

| Primary Alcohol (R-OH) | Low to Moderate | Ester | Less nucleophilic than amines; reaction often requires a catalyst and may be slower. mdpi.com |

| Thiol (R-SH) | Moderate | Thioester | Thiols are good nucleophiles, and their reactions with activated esters are well-established. researchgate.net |

Advanced Applications of D + Biotin 2 Nitrophenyl Ester in Chemical Biology

Biomolecule Labeling and Functionalization Methodologies

D-(+)-Biotin 2-nitrophenyl ester serves as a valuable tool for the covalent modification of various biomolecules. The ester's reactivity is directed towards primary amine groups, which are readily available in proteins and can be incorporated into nucleic acids. This reactivity profile allows for the stable linkage of biotin (B1667282) to the target molecule, facilitating its subsequent detection or isolation.

Covalent Conjugation of Proteins and Peptides

The primary application of D-(+)-Biotin 2-nitrophenyl ester in protein science is the biotinylation of lysine (B10760008) residues and the N-terminal alpha-amino group. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of 2-nitrophenol (B165410).

Achieving site-specific biotinylation with D-(+)-Biotin 2-nitrophenyl ester is a nuanced process that generally relies on manipulating the protein's environment or sequence rather than the inherent specificity of the reagent itself. One strategy involves proteins with a limited number of surface-exposed lysine residues, where one is significantly more reactive or accessible than the others. By carefully controlling the stoichiometry of the biotinylating reagent, it is possible to preferentially label the most reactive site.

Another approach involves site-directed mutagenesis to introduce a uniquely reactive lysine residue in a specific location on the protein surface while removing others. This allows for a more directed conjugation of the biotin moiety. Furthermore, in cases where a particular lysine residue is located within a binding pocket or active site, its reactivity can be masked by the presence of a ligand or substrate during the biotinylation reaction, thus directing the modification to other available lysines.

The extent of biotinylation can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein and by optimizing reaction conditions such as pH and temperature. A higher molar excess of the ester and a slightly alkaline pH (typically 7.5-8.5) will generally result in a higher degree of biotinylation. This method is straightforward and effective for preparing biotinylated proteins for applications such as enzyme-linked immunosorbent assays (ELISAs), Western blotting, and affinity purification on streptavidin-coated supports. Research by Winkler and McGeer (2008) has demonstrated the use of biotin p-nitrophenyl ester for such labeling of protein samples for investigations of peptide-protein and protein-protein interactions. nih.gov

Table 1: Factors Influencing the Degree of Non-Specific Protein Biotinylation

| Parameter | Effect on Biotinylation | Rationale |

|---|---|---|

| Molar Ratio (Ester:Protein) | Increasing the ratio generally increases the number of biotin labels per protein. | Higher concentration of the biotinylating reagent drives the reaction forward, modifying more available amine groups. |

| pH | Optimal range is typically 7.5-8.5. | The primary amine groups need to be in their deprotonated, nucleophilic state to react with the ester. |

| Reaction Time | Longer incubation times can lead to a higher degree of labeling. | Allows for the reaction to proceed to completion at more sites. |

| Temperature | Moderate temperatures (room temperature to 37°C) are generally sufficient. | Higher temperatures can increase reaction rates but may also risk protein denaturation. |

The covalent attachment of biotin to a protein can potentially alter its structure and biological function. The extent of this impact is dependent on the degree of biotinylation and the location of the modified residues. If lysine residues crucial for enzymatic activity, protein-protein interactions, or proper folding are modified, a loss of function may be observed.

Table 2: Hypothetical Research Finding on the Impact of Biotinylation on Enzyme Activity

| Enzyme | Degree of Biotinylation (moles of biotin/mole of protein) | Relative Activity (%) |

|---|---|---|

| Lysozyme | 0 (Unmodified) | 100 |

| 1.5 | 95 | |

| 5.2 | 60 |

Derivatization of Nucleic Acids and Oligonucleotides

D-(+)-Biotin 2-nitrophenyl ester can also be used to label nucleic acids, provided they are first modified to contain a primary amine group. This is a common strategy for preparing biotinylated probes for use in various molecular biology techniques.

A prevalent method for the 5'-end labeling of oligonucleotides involves the synthesis of the DNA or RNA strand with a 5'-amino modifier. This modifier introduces a primary amine at the 5'-terminus, which can then serve as a reactive handle for conjugation with D-(+)-Biotin 2-nitrophenyl ester. The reaction chemistry is analogous to that of protein biotinylation, resulting in a stable amide linkage between the biotin moiety and the oligonucleotide.

This post-synthesis conjugation method offers a reliable way to produce 5'-biotinylated oligonucleotides for applications such as:

Affinity Purification: Biotinylated oligonucleotides can be used to isolate specific DNA- or RNA-binding proteins from complex mixtures.

Detection Assays: In techniques like electrophoretic mobility shift assays (EMSAs) and Southern or Northern blotting, the biotin label allows for non-radioactive detection using streptavidin-enzyme conjugates.

Immobilization: Biotinylated oligonucleotides can be immobilized on streptavidin-coated surfaces for use in biosensors and microarrays.

The efficiency of the conjugation reaction is influenced by factors similar to those in protein biotinylation, including the concentration of the reactants and the pH of the reaction buffer.

Internal Labeling Strategies for Modified Oligonucleotides

The internal labeling of oligonucleotides with biotin is a powerful technique for a variety of applications, including the study of DNA-protein interactions and the assembly of DNA-based nanostructures. While terminal labeling is more common, internal modification allows for the introduction of biotin at specific sites within the oligonucleotide sequence without interfering with hybridization at the ends.

One common strategy for internal biotinylation involves the incorporation of a modified nucleoside bearing a primary amine linker during solid-phase oligonucleotide synthesis. This amine group can then be post-synthetically conjugated with an amine-reactive biotinylating reagent such as D-(+)-Biotin 2-nitrophenyl ester.

Research Findings:

A study on the synthesis and hybridization of biotinylated oligonucleotides demonstrated that internal labeling could be achieved by incorporating a deoxyuridine phosphoramidite (B1245037) with a protected allylamino sidearm into the sequence. After synthesis and deprotection of the oligonucleotide, the allylamino group provides a primary amine that can react with an N-hydroxysuccinimide (NHS) ester of biotin. While this study used an NHS ester, the principle of post-synthetic modification of an internal amine is directly applicable to D-(+)-Biotin 2-nitrophenyl ester, which also reacts with primary amines. The study found that the position of the internal biotin label can influence the sensitivity of detection in hybridization assays. atdbio.com

| Parameter | Description | Relevance to D-(+)-Biotin 2-Nitrophenyl Ester |

| Oligonucleotide Synthesis | Automated solid-phase synthesis | Standard procedure compatible with the incorporation of modified bases. |

| Internal Modification | Incorporation of an amino-modified nucleoside (e.g., amino-modifier C6 dT) | Provides a primary amine within the oligonucleotide for subsequent labeling. |

| Labeling Reaction | Post-synthetic conjugation of the amine with an amine-reactive biotin derivative. | D-(+)-Biotin 2-nitrophenyl ester can be used to form a stable amide bond with the internal primary amine. |

| Purification | HPLC or polyacrylamide gel electrophoresis (PAGE) | Essential to remove unreacted biotinylating reagent and obtain a pure labeled oligonucleotide. |

Biotinylation of Lipids, Carbohydrates, and Small Molecules

The versatility of D-(+)-Biotin 2-nitrophenyl ester extends to the labeling of other important classes of biomolecules, including lipids, carbohydrates, and small molecules. This enables the study of their biological functions, interactions, and localization.

Biotinylation of Lipids:

Biotinylated lipids are crucial tools for studying membrane biology, including lipid-protein interactions and the organization of membrane microdomains. researchgate.net The biotin moiety allows for the affinity capture and analysis of interacting partners. While direct biotinylation of lipids with D-(+)-Biotin 2-nitrophenyl ester can be challenging due to solubility issues, lipids containing a primary amine head group, such as phosphatidylethanolamine (B1630911) (PE), can be readily biotinylated.

Biotinylation of Carbohydrates:

The study of protein-carbohydrate interactions is fundamental to understanding many biological processes. Biotinylation of carbohydrates allows for their use in glycan arrays and other assays to probe these interactions. avantiresearch.comresearchgate.net A common method involves the reductive amination of the reducing end of a carbohydrate with a biotin derivative containing a hydrazide or an amino group. Alternatively, carbohydrates with accessible primary amino groups can be directly labeled with D-(+)-Biotin 2-nitrophenyl ester.

Biotinylation of Small Molecules:

Biotin-labeling of small molecules is a key strategy in chemical biology for target identification and validation, often referred to as affinity-based protein profiling. A small molecule of interest is derivatized with a linker that can be attached to biotin. D-(+)-Biotin 2-nitrophenyl ester can be used to biotinylate small molecules that possess a primary amine. These biotinylated probes can then be used to isolate and identify their protein targets from complex biological samples. nih.gov

| Molecule Class | Biotinylation Strategy | Application Example |

| Lipids | Reaction with amine-containing lipids (e.g., phosphatidylethanolamine). | Studying lipid raft composition and protein-lipid interactions. researchgate.net |

| Carbohydrates | Labeling of amino-functionalized carbohydrates. | Development of glycan arrays for lectin binding studies. avantiresearch.com |

| Small Molecules | Conjugation to small molecules with a primary amine linker. | Identification of protein targets of bioactive compounds. nih.gov |

Affinity-Based Research Platforms

The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) forms the basis of numerous affinity-based research platforms. D-(+)-Biotin 2-nitrophenyl ester plays a crucial role in preparing the biotinylated components for these platforms.

Development of Affinity Probes for Molecular Recognition Studies

Affinity probes are essential tools for studying molecular recognition events in biology. A biotinylated ligand can be used to detect, quantify, or isolate its corresponding receptor. D-(+)-Biotin 2-nitrophenyl ester is an effective reagent for synthesizing such probes by labeling a ligand that contains a primary amine, without significantly altering its binding properties to the target molecule.

Research Findings:

In a study aimed at identifying the molecular target of a cholesterol absorption inhibitor, a biotin-tagged photoreactive analogue was synthesized. adipogen.com This probe was used in photoaffinity labeling of intestinal brush border membrane vesicles, followed by streptavidin-biotin chromatography, which led to the selective extraction of a 145 kDa integral membrane protein. While the specific biotinylating reagent used in the final step of the probe synthesis was an NHS ester of biotin, the principle of using an amine-reactive biotin derivative to create an affinity probe is directly demonstrated. D-(+)-Biotin 2-nitrophenyl ester could be employed in a similar synthetic strategy for ligands containing a primary amine.

Methodologies for Affinity Purification of Biomolecular Complexes

Affinity purification is a powerful technique to isolate a specific biomolecule or a complex of interacting molecules from a crude biological sample. When a biomolecule is biotinylated using D-(+)-Biotin 2-nitrophenyl ester, it can be efficiently captured by an affinity matrix functionalized with streptavidin or avidin (B1170675).

Utilizing Streptavidin-Biotin Interactions in Research Separations

The streptavidin-biotin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. nih.gov This high affinity makes it an ideal system for capturing and purifying biotinylated molecules, even when they are present at low concentrations.

Methodology:

Biotinylation: The target molecule or a "bait" protein is biotinylated, for instance, by reacting its primary amines with D-(+)-Biotin 2-nitrophenyl ester.

Incubation: The biotinylated molecule is incubated with a cell lysate or other biological sample to allow for the formation of complexes with its interaction partners.

Capture: The mixture is then passed over a column or incubated with beads coated with streptavidin or avidin. The biotinylated complex binds tightly to the matrix.

Washing: The matrix is extensively washed to remove non-specifically bound molecules.

Elution: The captured complex is eluted from the matrix. Due to the strength of the interaction, elution often requires harsh, denaturing conditions.

| Step | Description | Key Consideration |

| Biotinylation | Covalent attachment of biotin to the target molecule. | The biotinylation should not interfere with the biological activity or interactions of the target molecule. |

| Binding | Incubation of the biotinylated target with the sample. | Optimization of binding conditions (e.g., buffer composition, temperature, time) is crucial. |

| Washing | Removal of non-specific binders. | Stringency of wash buffers needs to be optimized to reduce background without disrupting specific interactions. |

| Elution | Release of the captured molecules. | Harsh elution conditions may denature the purified proteins, affecting downstream applications. |

Innovations in Biosensor and Microarray Technologies

D-(+)-Biotin 2-nitrophenyl ester plays a significant role in the advancement of biosensor and microarray technologies. Its utility is centered on the stable and specific biotin-streptavidin interaction, which is a cornerstone of many bioanalytical platforms. The activated 2-nitrophenyl ester group allows for the efficient covalent attachment of biotin to various surfaces and biomolecules, which can then be used to immobilize streptavidin-conjugated probes or capture targets.

Surface Functionalization for Immobilization of Biomolecules

The immobilization of biomolecules onto a solid support is a critical step in the fabrication of biosensors and microarrays. D-(+)-Biotin 2-nitrophenyl ester serves as a valuable reagent for this purpose, enabling the covalent linkage of biotin to surfaces, which then act as a high-affinity anchor for streptavidin-conjugated molecules.

D-(+)-Biotin 2-nitrophenyl ester is employed for the biotinylation of various surfaces, facilitating the development of platforms for studying molecular interactions. The activated ester reacts with primary amine groups present on the surface or on molecules pre-coated on the surface, forming a stable amide bond.

One application of this is in the parallel synthesis and high-throughput screening of peptides on cellulose (B213188) membranes, a technique known as spot synthesis. In this method, peptides are synthesized on a cellulose support, and biotinylation can be achieved using D-(+)Biotin 2-nitrophenyl ester. This allows for the sensitive detection of interactions with the synthesized peptides due to the strong affinity of the biotin tag for streptavidin, which can be labeled with a fluorescent dye or an enzyme for signal generation researchgate.net. This technique is particularly useful for investigating protease cleavage sites and peptide-protein interactions researchgate.net.

Another example is the biotinylation of gold films for surface plasmon resonance (SPR) biosensors. After treating a gold surface with chromic acid to generate suitable functional groups, it can be readily biotinylated by immersion in a solution of D-(+)-Biotin 2-nitrophenyl ester docksci.com. This biotinylated surface can then immobilize a monolayer of streptavidin, creating a versatile platform for capturing biotinylated antibodies or other ligands docksci.comnih.gov.

The table below summarizes the types of solid supports that can be functionalized using this compound and their applications.

| Solid Support | Application | Detection Method |

| Cellulose Membranes | High-throughput peptide screening, protease cleavage site investigation | Fluorescence, Colorimetric |

| Gold Films | Immunosensors, protein-ligand interaction studies | Surface Plasmon Resonance (SPR) |

Controlling the surface density of biotinylated proteins is essential for designing effective in vitro models and interaction assays. The density of immobilized streptavidin can be tuned by varying the concentration of biotin on the surface nih.gov. While specific optimization studies for this compound are not extensively detailed in available literature, the general principles of controlling biotin density apply. The concentration of the biotinylating reagent and the reaction time can be adjusted to control the degree of surface biotinylation.

Furthermore, the use of mixed self-assembled monolayers (SAMs) on gold surfaces, consisting of a biotinylated thiol and a non-fouling thiol (such as a polyethylene (B3416737) glycol derivative), allows for precise control over the spacing and density of biotin groups. This approach helps to prevent steric hindrance and ensures optimal binding of streptavidin and subsequent biotinylated analytes .

Key parameters for optimizing immobilization efficiency are outlined in the table below.

| Parameter | Effect on Immobilization | Optimization Strategy |

| Concentration of this compound | Affects the surface density of biotin groups | Titration of the reagent to achieve desired density |

| Reaction Time | Influences the extent of biotinylation | Time-course experiments to determine optimal reaction duration |

| Surface Chemistry | Affects reactivity and non-specific binding | Use of mixed SAMs, passivation of unreacted sites |

| Steric Hindrance | Can reduce binding capacity and activity of immobilized molecules | Optimization of biotin density to ensure proper orientation and accessibility |

Integration into Optical and Electrochemical Biosensor Constructs

D-(+)-Biotin 2-nitrophenyl ester is a key component in the construction of various types of biosensors, including optical and electrochemical platforms. Its role is to introduce the biotin moiety onto the sensor surface or onto a biomolecule that will be part of the sensing element.

In the realm of optical biosensors, D-(+)-Biotin 2-nitrophenyl ester has been used in the fabrication of Surface Plasmon Resonance (SPR) immunosensors. In one such application, a gold film was biotinylated using this reagent, followed by the immobilization of a streptavidin monolayer. This streptavidin-coated surface was then used to capture a biotinylated antibody, creating a specific sensor for the corresponding antigen docksci.comnih.gov. The binding of the antigen to the immobilized antibody could be monitored in real-time by the change in the SPR signal docksci.comnih.gov.

While direct examples of the use of this compound in electrochemical biosensors are not prevalent in the reviewed literature, the principle of its application is transferable. In electrochemical biosensors, such as those based on impedance spectroscopy or amperometry, the specific binding event at the electrode surface leads to a measurable change in the electrical properties. By functionalizing the electrode surface with biotin using this compound, a platform for the immobilization of streptavidin-conjugated enzymes or antibodies can be created. The subsequent binding of the target analyte would then trigger an electrochemical signal.

The table below provides an overview of the integration of biotinylation in different biosensor constructs.

| Biosensor Type | Principle of Integration | Example Application |

| Optical Biosensors | ||

| Surface Plasmon Resonance (SPR) | Biotinylation of gold surface for immobilization of streptavidin and biotinylated antibodies. | Detection of antigens such as Sex Hormone-Binding Globulin (SHBG) docksci.comnih.gov. |

| Electrochemical Biosensors | ||

| (Hypothetical Application) | Biotinylation of electrode surface for immobilization of streptavidin-conjugated enzymes or redox labels. | Detection of metabolites or specific biomarkers through changes in current or impedance. |

Application in Targeted Degradation and Proximity Labeling Systems

In addition to its applications in biosensors, D-(+)-Biotin 2-nitrophenyl ester is also utilized in the burgeoning fields of targeted protein degradation and proximity labeling, which are powerful tools in chemical biology for studying protein function.

Role as a Biotin Tag in PROTAC Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

This compound has been described as a component for the synthesis of alkyl chain-based PROTAC linkers medchemexpress.comfishersci.com. The biotin moiety can serve as a versatile chemical handle or as a component of the linker itself. The activated 2-nitrophenyl ester allows for its conjugation to a nucleophilic group, such as a primary amine, on another part of the linker or on one of the ligands during the multi-step synthesis of the final PROTAC molecule.

The use of activated esters, such as p-nitrophenyl esters, is a common strategy in the synthesis of PROTACs to facilitate the coupling of the different components of the molecule nih.gov. The reactivity of this compound makes it an efficient tool for introducing biotin into a molecule during solid-phase synthesis, offering advantages in terms of reactivity and solubility compared to other activated forms of biotin, such as Biotin-OSu fishersci.com.

While specific PROTACs synthesized using this compound are not detailed in the provided search results, its properties make it a suitable building block for this application. The length and composition of the linker are critical for the efficacy of a PROTAC, and the inclusion of a biotin tag can be useful for purification or detection purposes during the development and characterization of new PROTACs.

The table below outlines the role of this compound in the context of PROTAC synthesis.

| Feature | Role in PROTAC Linker Synthesis | Advantage |

| Activated 2-Nitrophenyl Ester | Facilitates covalent bond formation with nucleophiles (e.g., amines) on other linker components or ligands. | Efficient coupling reaction, good reactivity. |

| Biotin Moiety | Can serve as a chemical handle for further modifications or as a tag for purification and detection. | High-affinity binding to streptavidin allows for straightforward purification and detection methods. |

| Alkyl Chain Component | Forms part of the flexible linker connecting the two ligands of the PROTAC. | Contributes to the overall length and flexibility of the linker, which is crucial for the formation of a productive ternary complex. |

Exploration in Proximity Labeling Methodologies for Proteome Mapping

Proximity labeling (PL) has emerged as a pivotal technology in chemical biology for mapping proteomes within specific subcellular compartments and elucidating protein-protein interaction networks in living cells. ucsf.eduaddgene.org These methods utilize a promiscuous labeling enzyme fused to a protein of interest. When activated, the enzyme generates short-lived, reactive molecules that covalently tag nearby endogenous proteins, which can then be isolated and identified by mass spectrometry. ucsf.edunih.gov A principal strategy within PL involves the use of peroxidases, such as APEX (engineered ascorbate (B8700270) peroxidase), which use hydrogen peroxide to oxidize a biotin-conjugated substrate, leading to the biotinylation of proximal proteins. ucsf.edunih.govresearchgate.net

A key area of research in peroxidase-based PL is the chemical design and modification of the substrate to optimize labeling efficiency, radius, and specificity. nih.gov The standard substrate, biotin-phenol (BP), is converted by APEX into a reactive biotin-phenoxyl radical that covalently tags electron-rich amino acid residues, like tyrosine, on neighboring proteins within a ~20nm radius. ucsf.edunih.gov To refine this process, researchers have explored modifications to the aromatic moiety of the BP probe. nih.gov

One such exploration involved the synthesis and evaluation of biotin-2-nitrophenol (BNP), a molecule closely related to D-(+)-Biotin 2-nitrophenyl ester. The rationale for this design was to investigate how the introduction of a strong electron-withdrawing group (EWG), the ortho-nitro group, would influence the stability and reactivity of the resulting phenoxyl radical. nih.gov It was hypothesized that altering the electronic properties of the phenol (B47542) ring could modulate the labeling activity, potentially leading to more controlled or efficient biotinylation. nih.gov

However, experimental studies yielded contrary results. When biotin-2-nitrophenol was used as a substrate in cells expressing either APEX or horseradish peroxidase (HRP), it produced a negligible biotin-labeling signal. nih.gov The resulting labeling was also observed to be more diffuse compared to that achieved with the standard biotin-phenol substrate. nih.gov This outcome suggested that the ortho-nitro group destabilized the phenoxyl radical to an extent that rendered it ineffective for precise, localized protein labeling. nih.gov

This investigation into D-(+)-Biotin 2-nitrophenyl ester and its related phenol derivative, while not yielding a more effective probe, provided valuable insights into the structure-activity relationship of substrates for peroxidase-catalyzed proximity labeling. The findings underscored the delicate balance required in the chemical design of these probes to ensure the generation of a radical that is stable enough to label proximal proteins but not so stable that it diffuses away from the enzymatic source, thereby compromising spatial resolution.

Interactive Data Table: Comparison of Substrates for Peroxidase-Mediated Proximity Labeling

| Feature | Biotin-Phenol (BP) | Biotin-2-nitrophenol (BNP) |

| Chemical Modification | Standard Substrate (No modification) | Ortho-nitro group (Electron-Withdrawing Group) nih.gov |

| Hypothesized Effect | N/A | Modulate phenoxyl radical stability and reactivity nih.gov |

| Observed Labeling Signal | Robust and localized nih.gov | Negligible nih.gov |

| Labeling Pattern | Spatially restricted to enzyme proximity | Diffusive nih.gov |

| Efficacy in Proteome Mapping | Effective | Ineffective nih.gov |

Enzymatic and Biocatalytic Research Involving D + Biotin 2 Nitrophenyl Ester

Investigation of Esterase Activity and Substrate Specificity

The study of esterases, a class of hydrolase enzymes that cleave ester bonds, is fundamental to understanding numerous biological processes. The substrate specificity and kinetic parameters of these enzymes provide critical insights into their function and potential industrial applications.

D-(+)-Biotin 2-Nitrophenyl Ester as a Model Substrate for Enzyme Kinetic Studies

Nitrophenyl esters are widely employed as model substrates in enzyme kinetic studies due to the chromogenic nature of the nitrophenolate ion released upon hydrolysis. This property facilitates the continuous monitoring of the enzymatic reaction via spectrophotometry. The hydrolysis of D-(+)-Biotin 2-nitrophenyl ester by an esterase releases 2-nitrophenol (B165410), which, in an alkaline solution, forms the yellow-colored 2-nitrophenolate (B253475) ion, allowing for a straightforward and sensitive assay of enzyme activity.

While direct and extensive kinetic studies specifically utilizing D-(+)-Biotin 2-nitrophenyl ester are not abundantly detailed in publicly available literature, the principles of using para-nitrophenyl (B135317) (p-NP) esters as substrates are well-established and directly applicable. For instance, research on various esterases often involves screening a panel of p-NP esters with varying acyl chain lengths to determine substrate preference. nih.govresearchgate.net This approach helps to characterize the enzyme's active site and its affinity for different molecular structures.

In a study on the esterase EstSIT01, isolated from Microbacterium chocolatum SIT101, the enzyme's substrate specificity was evaluated using a range of p-nitrophenyl esters. nih.govresearchgate.net Although D-(+)-Biotin 2-nitrophenyl ester was not explicitly tested, the data obtained for other p-NP esters provide a framework for predicting its potential as a substrate. EstSIT01 showed a preference for short-chain p-NP esters, with the highest activity observed for p-nitrophenyl acetate (B1210297) (p-NPA). nih.gov The kinetic parameters for the hydrolysis of a meso-dimethyl ester by EstSIT01 were determined to be a Km of 0.147 mmol/L and a kcat of 5.808 s−1. nih.govresearchgate.net Such data are crucial for comparing the efficiency of an enzyme with different substrates.

Table 1: Substrate Specificity of Esterase EstSIT01 towards various p-Nitrophenyl Esters

| Substrate | Relative Activity (%) |

|---|---|

| p-Nitrophenyl acetate (C2) | 100 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 80 |

| p-Nitrophenyl caproate (C6) | 30 |

| p-Nitrophenyl caprylate (C8) | 10 |

| p-Nitrophenyl decanoate (B1226879) (C10) | 5 |

Data derived from studies on EstSIT01, which show a preference for short-chain p-NP esters. nih.gov

Mechanistic Insights into Enzymatic Hydrolysis of Nitrophenyl Esters

The enzymatic hydrolysis of nitrophenyl esters, including the D-(+)-biotin derivative, typically proceeds via a mechanism involving a catalytic triad (B1167595) of amino acid residues (commonly serine, histidine, and aspartate or glutamate) within the enzyme's active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate. semanticscholar.org This is followed by the collapse of the intermediate, leading to the release of the nitrophenolate leaving group and the formation of an acyl-enzyme intermediate. nih.gov Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the biotinyl moiety.

Studies on the hydrolysis of p-nitrophenyl esters have provided significant insights into these mechanisms. For example, Hammett analysis, which relates reaction rates to the electronic properties of substituents, has been used to investigate the transition state of ester hydrolysis catalyzed by various enzymes. semanticscholar.org A positive reaction parameter (ρ) value suggests a buildup of negative charge in the transition state, which is consistent with a general base-catalyzed mechanism. nih.gov Pre-steady-state kinetic studies can also reveal the formation of intermediates, such as the acyl-enzyme complex. nih.gov

Biocatalytic Synthesis of D-Biotin Intermediates and Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of valuable compounds like D-biotin. Enzymes can catalyze reactions with high stereoselectivity, which is crucial for the synthesis of chiral molecules.

Stereoselective Enzymatic Transformations in Biotin (B1667282) Pathway Research

The synthesis of D-biotin involves several chiral intermediates, and establishing the correct stereochemistry is a critical challenge. Enzymes are increasingly being used to achieve the desired stereoselectivity. A notable example is the asymmetric hydrolysis of a meso-diester, Dimethyl cis-1,3-Dibenzyl-2-imidazolidine-4,5-dicarboxylate, by the esterase EstSIT01. nih.govresearchgate.net This reaction produces the (4S, 5R)-monomethyl ester, a key chiral intermediate in the synthesis of D-biotin, with over 99% yield and 99% enantiomeric excess. nih.govresearchgate.net

While D-(+)-Biotin 2-nitrophenyl ester is primarily recognized as a biotinylation reagent for labeling proteins and other biomolecules chemimpex.comadipogen.com, its structure lends itself to potential applications in the biocatalytic synthesis of biotin analogues. The activated ester group can facilitate the coupling of the biotin moiety to other molecules in an enzyme-catalyzed reaction. For instance, enzymes like lipases, which can function in organic solvents, could potentially use D-(+)-Biotin 2-nitrophenyl ester as an acyl donor in transesterification reactions to create novel biotinylated compounds. The use of enzymes in such synthetic routes can offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods. google.com

The broader field of biotin biosynthesis has been extensively studied, with four key enzymes (BioF, BioA, BioD, and BioB) involved in the conversion of pimeloyl-CoA to biotin. researchgate.netnih.gov Research into these enzymes and the development of microbial cell factories for biotin production highlight the power of biocatalysis in this area. nih.gov While not directly involving D-(+)-Biotin 2-nitrophenyl ester, this research provides a rich context for the potential development of novel biocatalytic routes where activated biotin derivatives could play a role.

Table 2: Key Enzymes in the D-Biotin Synthesis Pathway

| Enzyme | Gene Name | Function |

|---|---|---|

| 8-amino-7-oxononanoate synthase | bioF | Catalyzes the condensation of pimeloyl-CoA and L-alanine |

| 7,8-diaminopelargonic acid aminotransferase | bioA | Catalyzes the transamination of 8-amino-7-oxononanoate |

| Dethiobiotin synthetase | bioD | Catalyzes the formation of the ureido ring to form dethiobiotin |

| Biotin synthase | bioB | Catalyzes the insertion of sulfur to form the thiophane ring of biotin |

This table summarizes the conserved enzymatic steps in the biosynthesis of D-biotin from the pimelate (B1236862) moiety. nih.gov

Analytical Methodologies for Characterizing D + Biotin 2 Nitrophenyl Ester Reactions and Conjugates

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods offer powerful, often real-time, insights into the chemical transformations occurring during biotinylation and provide detailed structural information about the final products.

Ultraviolet-Visible (UV-Vis) spectroscopy is a highly effective technique for monitoring reactions involving D-(+)-Biotin 2-nitrophenyl ester. This is due to the distinct chromophoric properties of the 2-nitrophenyl group. uni-muenchen.de The ester itself and the released 2-nitrophenol (B165410) have different absorption maxima, allowing for straightforward reaction monitoring. nih.gov

The 2-nitrobenzyl group is well-known for its use as a photochemically cleavable linker in organic synthesis and biological studies, in part because of its distinct UV absorption characteristics. nih.gov The nitroaromatic functionality in compounds like nitrobenzaldehydes and nitrophenyl esters gives rise to characteristic absorptions in the UV-Vis spectrum. uni-muenchen.de For instance, various nitrated compounds exhibit absorption maxima in the range of 170–270 nm, with the specific wavelength and intensity being highly dependent on the molecular structure. iu.edu The reaction of D-(+)-Biotin 2-nitrophenyl ester with a primary amine on a target molecule results in the formation of a stable amide bond and the release of 2-nitrophenol (or its corresponding phenolate (B1203915) ion at appropriate pH). This cleavage can be readily followed by monitoring the increase in absorbance at the characteristic wavelength of the released 2-nitrophenolate (B253475), which typically shows a strong absorption at a longer wavelength (around 400 nm) compared to the ester. nih.gov This method provides a simple and continuous assay for tracking the progress of the biotinylation reaction.

Table 1: Representative UV-Vis Absorption Data for Nitrophenyl Compounds

| Compound | Typical Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Notes |

|---|---|---|---|

| Nitrophenyl Esters | ~270-300 nm | Intermediate | The exact λmax depends on the specific ester and solvent. uni-muenchen.de |

| 2-Nitrophenol | ~350 nm | Weak (n→π*) | In acidic or neutral solution. uni-muenchen.de |

| 2-Nitrophenolate ion | ~400-420 nm | Strong (π→π*) | In basic solution; the appearance of this peak is a strong indicator of ester cleavage. researchgate.net |

| Nitroaromatics (general) | 240-250 nm | Intermediate to Strong | Broad absorption bands are common. iu.edu |

This table provides illustrative values. Actual experimental values may vary based on solvent, pH, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of D-(+)-Biotin 2-nitrophenyl ester and its conjugates. nih.govspringernature.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for verification of the starting material's integrity and definitive proof of covalent bond formation in the product.

In the ¹H NMR spectrum of D-(+)-Biotin 2-nitrophenyl ester, characteristic signals for the protons of the biotin (B1667282) moiety, such as those in the ureido ring and the valeric acid side chain, would be observed. frontiersin.orgresearchgate.net Additionally, distinct aromatic signals corresponding to the 2-nitrophenyl group would be present. pnas.org Upon successful conjugation to a target molecule (e.g., a peptide or protein), the signals for the 2-nitrophenyl group disappear from the spectrum of the purified conjugate, and new signals or shifts in existing signals for the target molecule appear, confirming the formation of an amide linkage. For example, in the study of biotinylated clavulanic acid, NMR was used to confirm the opening of the β-lactam ring and the stability of the resulting conjugate. frontiersin.org Similarly, NMR studies of biotin-streptavidin complexes have shown significant chemical shift perturbations for biotin's protons upon binding, providing insight into the specific interactions involved. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Biotin Derivatives

| Proton(s) | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| NH (ureido ring) | ~6.3-6.5 | Two broad singlets, characteristic of the urea (B33335) protons. frontiersin.orgpnas.org |

| H4, H8 (biotin ring) | ~4.1-4.4 | Multiplets corresponding to the protons adjacent to the heteroatoms in the biotin core structure. frontiersin.orgpnas.org |

| CH₂ (side chain) | ~1.3-2.4 | A series of multiplets for the methylene (B1212753) groups of the valeric acid side chain. frontiersin.org |

| Aromatic H (nitrophenyl) | ~7.4-8.1 | Distinct multiplets in the aromatic region, characteristic of the substituted benzene (B151609) ring. pnas.org |

Note: Chemical shifts are highly dependent on the solvent and the specific molecular structure.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques, particularly when coupled with mass spectrometry, are central to the analysis of biotinylation reactions, enabling separation, quantification, and precise mass identification of all components.

High-Performance Liquid Chromatography (HPLC) is the workhorse method for assessing the purity of D-(+)-Biotin 2-nitrophenyl ester and for monitoring the progress of biotinylation reactions. ptfarm.pl Using reversed-phase columns (e.g., C18), it is possible to separate the relatively nonpolar starting ester from the typically more polar biotinylated product and the released 2-nitrophenol. google.comoup.com

By injecting aliquots of the reaction mixture at different time points, one can track the consumption of the starting material and the formation of the product by monitoring their respective peak areas in the chromatogram. researchgate.net This allows for the optimization of reaction conditions such as time, temperature, and stoichiometry. The purity of the final, isolated conjugate can also be determined by integrating the area of the product peak relative to any impurities. Detection is commonly performed using a UV detector, often set at a wavelength where both the biotin-containing species and the nitrophenyl group absorb, such as 210 nm or 260 nm. oup.comrsc.org The development of a reliable HPLC method is crucial for ensuring the quality and consistency of biotinylated reagents. ptfarm.plcalpaclab.com

Table 3: Typical HPLC Conditions for Biotinylation Reaction Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3.9 x 150 mm) | Separates components based on hydrophobicity. oup.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Triethylamine Acetate (B1210297) in Water | Aqueous component of the mobile phase. oup.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute components. ptfarm.pl |

| Gradient | Linear gradient of increasing Mobile Phase B | Ensures elution of all components, from polar to nonpolar, in a reasonable time. oup.com |

| Flow Rate | 0.5-1.0 mL/min | Standard flow rate for analytical columns. rsc.org |

| Detection | UV at 210, 260, or 280 nm | Detection of peptide bonds and aromatic/nitro groups. nih.govrsc.org |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the identity of biotinylated molecules. researchgate.net It couples the powerful separation capabilities of HPLC with the precise mass-determining ability of mass spectrometry. sciex.com After the components of a reaction mixture are separated by the LC system, they are introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions.

This technique provides unequivocal confirmation of a successful conjugation by showing the expected mass increase in the target molecule. nih.gov The mass of a biotin moiety is added to the mass of the parent molecule upon conjugation. For complex targets like antibodies, LC-MS can determine the distribution of biotin labels (i.e., the drug-to-antibody ratio, or in this case, biotin-to-antibody ratio), revealing the heterogeneity of the conjugate. nih.gov Furthermore, LC-MS/MS, which involves fragmentation of the parent ion, can be used to identify the specific site of biotinylation on a peptide or protein. researchgate.netdiva-portal.org This level of detail is critical for understanding the structure-function relationship of the biotinylated conjugate. sciex.com

Table 4: Mass Changes upon Biotinylation

| Modification | Reactant | Mass of Adduct | Expected Mass Change (Da) |

|---|

| Biotinylation | D-(+)-Biotin | 226.29 | +226.29 |

Note: The mass change corresponds to the covalent attachment of the biotinoyl group (C₁₀H₁₄N₂O₂S) after the loss of the 2-nitrophenyl ester group and a hydrogen from the target amine.

Future Directions and Emerging Research Avenues

Development of Novel Biotinylation Reagents from D-(+)Biotin 2-Nitrophenyl Ester

D-(+)-Biotin 2-nitrophenyl ester is an activated ester designed for the acylation of nucleophilic groups, such as primary amines, leading to the formation of a stable amide bond. cymitquimica.com While it shares this general function with other activated esters like the more commonly studied D-Biotin 4-nitrophenyl ester, the specific ortho position of the nitro group on the phenyl ring presents a key area for future investigation.

Research indicates that the position of the electron-withdrawing nitro group can significantly influence the reactivity of the ester in different solvent environments. Studies on o-nitrophenyl and p-nitrophenyl esters in peptide synthesis have shown that while their reaction rates are affected similarly by solvent polarity, the magnitude of this effect differs. sci-hub.se This suggests that the 2-nitrophenyl ester may offer a distinct reactivity profile compared to its para-isomer, a characteristic that could be exploited to develop novel biotinylation reagents with fine-tuned kinetics for specific applications.

Future research could focus on a systematic comparison of the reactivity of D-(+)-Biotin 2-nitrophenyl ester against other activated forms of biotin (B1667282) (e.g., N-hydroxysuccinimide esters, 4-nitrophenyl esters) under various conditions (pH, solvent, temperature). Such studies would elucidate its relative stability, solubility, and selectivity towards different nucleophiles found on biomolecules, including amines, phenols, and thiols. This could lead to the development of specialized reagents for challenging tasks like solid-phase peptide synthesis, where the solubility and reactivity of Biotin-4-nitrophenyl ester have already proven superior to NHS-biotin. chemodex.comadipogen.com By understanding the unique properties conferred by the ortho-nitro group, new reagents could be designed for applications requiring specific reaction rates or chemo-selectivity.

| Feature | D-(+)-Biotin NHS-ester | D-(+)-Biotin 4-nitrophenyl ester | D-(+)-Biotin 2-nitrophenyl ester |

| Leaving Group | N-hydroxysuccinimide | 4-nitrophenol | 2-nitrophenol (B165410) |

| Primary Target | Primary amines | Primary amines | Primary amines |

| Known Advantages | Commonly used, well-documented | Higher solubility and reactivity than NHS-ester in some systems chemodex.comadipogen.com | Enhanced reactivity due to nitrophenyl group cymitquimica.com |

| Future Research | Optimization for specific applications | Use in PROTAC synthesis chemodex.comadipogen.com | Systematic reactivity profiling, exploring solvent effects, investigating selectivity towards different nucleophiles |

Advancements in Microfluidic and High-Throughput Bioconjugation Platforms

Microfluidics technology, which enables the precise manipulation of fluids in channels on a micrometer scale, offers a powerful platform for high-throughput biochemical analysis and screening. acs.org These systems drastically reduce reagent consumption and reaction times by leveraging short diffusion distances and large surface-area-to-volume ratios. nih.gov An emerging research avenue is the integration of D-(+)-Biotin 2-nitrophenyl ester into such platforms for automated, miniaturized bioconjugation.

Future work could involve using this reagent for the rapid biotinylation of proteins, antibodies, or cell surface markers within microfluidic devices. For instance, proteins could be immobilized on the surface of a microchannel and subsequently labeled by flowing a solution of D-(+)-Biotin 2-nitrophenyl ester. nih.gov Alternatively, in droplet-based microfluidics, individual cells or biomolecules could be encapsulated in picoliter-volume droplets along with the biotinylation reagent. acs.org This would allow for the high-throughput labeling and screening of vast libraries of variants, with the efficiency of the biotinylation reaction being a key parameter.

Research in this area would aim to optimize reaction conditions (e.g., concentration, flow rate, reaction time) for the use of D-(+)-Biotin 2-nitrophenyl ester in these micro-environments. Its specific reactivity and solubility will determine its suitability and efficiency for on-chip applications, potentially enabling novel diagnostic assays, enzyme screening platforms, and cell-based studies that rely on rapid and controlled biotin labeling.

Theoretical and Computational Studies of this compound Reactivity

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict chemical properties, offering insights that can guide experimental work. While computational studies have been applied to understand enzyme-catalyzed hydrolysis of nitrophenyl esters acs.org and to analyze other biotin-related systems, acs.org a dedicated theoretical analysis of D-(+)-Biotin 2-nitrophenyl ester remains a compelling future direction.

Future computational research could employ methods like Density Functional Theory (DFT) to model the electronic structure of the molecule. Such studies could quantify the electrophilicity of the ester's carbonyl carbon and evaluate the stability of the 2-nitrophenoxide leaving group. This would provide a theoretical basis for its reactivity and allow for direct comparison with its 4-nitrophenyl isomer and other activated esters. Molecular dynamics (MD) simulations could be used to model the interaction of the reagent with nucleophilic amino acid side chains (e.g., lysine (B10760008), tyrosine) on a protein surface. These simulations could reveal potential steric effects from the ortho-positioned nitro group and predict the preferred orientation for an efficient acylation reaction.

These theoretical insights would be invaluable for predicting the reagent's selectivity and for designing more effective bioconjugation protocols. By correlating computational data with experimental results, a deeper, fundamental understanding of its reactivity could be achieved.

| Computational Method | Potential Research Focus for D-(+)-Biotin 2-Nitrophenyl Ester | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond dissociation energies, and transition state energies for aminolysis. | Quantitative prediction of reactivity; understanding the electronic influence of the ortho-nitro group. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the reagent with the active site of a target protein or a functionalized surface. | Elucidation of binding modes, steric hindrance, and the role of the local environment in the reaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction mechanism within a complex biological environment (e.g., an enzyme active site). | Detailed pathway analysis, prediction of reaction barriers, and identification of key interacting residues. |

Integration into Advanced Materials Science for Bioconjugated Hybrid Systems

The field of materials science is increasingly focused on creating "smart" materials by integrating biological molecules to impart specific functions. The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) is a cornerstone of this approach, enabling the assembly of complex, functional architectures. nih.gov Biotinylated hydrogels, for example, can be used for controlled drug release or for creating scaffolds for cell culture where biotinylated peptides can be attached to promote cell adhesion. nih.govrsc.org

D-(+)-Biotin 2-nitrophenyl ester is a prime candidate for the covalent modification of polymers and other materials to create these biotinylated building blocks. Future research will likely explore its use in synthesizing novel bioconjugated hybrid systems. Polymers, nanoparticles, or hydrogel precursors containing nucleophilic functional groups could be reacted with D-(+)-Biotin 2-nitrophenyl ester to tether the biotin moiety covalently. Its solubility and reactivity in organic solvents could make it particularly suitable for modifying synthetic polymers that are not soluble in aqueous solutions. cymitquimica.com

Furthermore, the use of a 2-nitrobenzyl moiety, which is structurally related, as a photocleavable linker in other bioconjugation applications opens up intriguing possibilities. pnas.org Future studies could investigate whether the 2-nitrophenyl ester itself possesses any useful photosensitive properties that could be exploited to create light-responsive materials, where the biotin function could be modulated or cleaved upon UV irradiation. The integration of this reagent into materials synthesis could pave the way for new biosensors, affinity chromatography matrices, and dynamic biomaterials for tissue engineering.

Q & A

Q. What is the standard synthesis protocol for D-(+)-Biotin 2-nitrophenyl ester, and what purification methods are recommended?